molecular formula C15H19N3 B11868459 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane CAS No. 646056-33-9

7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B11868459
CAS No.: 646056-33-9
M. Wt: 241.33 g/mol
InChI Key: HRNRMOVYTXPIKV-UHFFFAOYSA-N
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Description

7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of the ethynyl group on the pyridine ring and the diazaspiro[4.4]nonane core makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-ethynylpyridine with a suitable diazaspiro[4.4]nonane precursor under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl and pyridine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. The compound binds to the active site of FAAH, inhibiting its activity and leading to increased levels of fatty acid amides, which have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.

    1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.

Uniqueness

7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions .

Properties

CAS No.

646056-33-9

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

7-(5-ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C15H19N3/c1-3-13-9-14(11-16-10-13)18-8-6-15(12-18)5-4-7-17(15)2/h1,9-11H,4-8,12H2,2H3

InChI Key

HRNRMOVYTXPIKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=CN=CC(=C3)C#C

Origin of Product

United States

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